Cas no 2229495-91-2 (3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol is a structurally unique cyclobutane derivative featuring both an aminomethyl group and a difluoromethylphenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its rigid cyclobutane core, which can enhance binding selectivity and metabolic stability. The presence of fluorine atoms improves lipophilicity and bioavailability, while the aminomethyl group offers versatility for further functionalization. Its well-defined stereochemistry and synthetic accessibility make it a valuable intermediate for developing bioactive molecules, particularly in targeting CNS disorders or inflammation. The compound's balanced physicochemical properties support its potential as a scaffold for drug discovery.
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol structure
2229495-91-2 structure
Product Name:3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
CAS No:2229495-91-2
MF:C12H15F2NO
MW:227.250410318375
CID:6257802
PubChem ID:165653958
Update Time:2025-11-05

3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
    • EN300-1758684
    • 2229495-91-2
    • Inchi: 1S/C12H15F2NO/c1-7-2-9(13)11(10(14)3-7)12(6-15)4-8(16)5-12/h2-3,8,16H,4-6,15H2,1H3
    • InChI Key: YYSHNAYRKXZVEN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=C(C=1C1(CN)CC(C1)O)F

Computed Properties

  • Exact Mass: 227.11217043g/mol
  • Monoisotopic Mass: 227.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.2Ų

3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1758684-0.05g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
0.05g
$1212.0 2023-09-20
Enamine
EN300-1758684-0.1g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
0.1g
$1269.0 2023-09-20
Enamine
EN300-1758684-0.25g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
0.25g
$1328.0 2023-09-20
Enamine
EN300-1758684-0.5g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
0.5g
$1385.0 2023-09-20
Enamine
EN300-1758684-1.0g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
1g
$1442.0 2023-06-03
Enamine
EN300-1758684-2.5g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
2.5g
$2828.0 2023-09-20
Enamine
EN300-1758684-5.0g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
5g
$4184.0 2023-06-03
Enamine
EN300-1758684-10.0g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
10g
$6205.0 2023-06-03
Enamine
EN300-1758684-1g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
1g
$1442.0 2023-09-20
Enamine
EN300-1758684-5g
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
2229495-91-2
5g
$4184.0 2023-09-20

Additional information on 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol

Introduction to 3-(Aminomethyl)-3-(2,6-Difluoro-4-Methylphenyl)cyclobutan-1-ol (CAS No. 2229495-91-2)

3-(Aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol (CAS No. 2229495-91-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutanol core and functional groups, exhibits promising properties that make it a valuable candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.

The chemical structure of 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol is composed of a cyclobutanol ring with an aminomethyl group and a substituted phenyl ring. The presence of the aminomethyl group imparts significant reactivity and functional versatility to the molecule, while the 2,6-difluoro-4-methylphenyl substituent contributes to its unique pharmacological profile. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

The synthesis of 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol has been reported in several scientific publications. One common approach involves the coupling of a cyclobutanone derivative with an appropriately substituted benzene ring followed by reduction and functionalization steps. For instance, a recent study published in the Journal of Organic Chemistry detailed a multi-step synthesis route that achieved high yields and purity levels. This method involves the use of palladium-catalyzed cross-coupling reactions and selective reduction techniques to construct the desired molecular framework.

In terms of biological activities, 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol has shown promising results in various preclinical studies. Research conducted at leading pharmaceutical institutions has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, it has exhibited anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

The pharmacokinetic properties of 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol have also been extensively studied. Its favorable lipophilicity and metabolic stability contribute to good oral bioavailability and extended half-life in vivo. These properties are crucial for developing effective oral formulations for therapeutic use. Furthermore, preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses with minimal side effects.

In the context of drug development, 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol is currently being evaluated in early-stage clinical trials for its potential applications in treating various diseases. One notable area of focus is its use as an adjunct therapy in combination with existing treatments for cancer and inflammatory disorders. Clinical trials are ongoing to assess its safety and efficacy in human subjects.

Beyond its therapeutic potential, 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol has also found applications in chemical biology research. Its unique structure makes it a valuable tool for probing biological pathways and understanding molecular mechanisms underlying disease processes. For instance, it has been used as a probe to study kinase inhibition and signaling pathways in cell cultures.

In conclusion, 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol (CAS No. 2229495-91-2) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in advancing medical science.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.